Phosphinic acid, diethenyl-, ethyl ester

Polymer chemistry Copolymerization Cross-linking

Phosphinic acid, diethenyl-, ethyl ester (CAS 30594-15-1), systematically named ethyl P,P-diethenylphosphinate or ethyl divinylphosphinate, is an organophosphorus compound of formula C₆H₁₁O₂P (MW 146.12 g/mol). It belongs to the phosphinic acid ester (phosphinate) family, characterized by a pentavalent phosphorus atom bearing two P–C vinyl bonds, one P=O unit, and one P–O–ethyl linkage.

Molecular Formula C6H11O2P
Molecular Weight 146.12 g/mol
CAS No. 30594-15-1
Cat. No. B12076395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, diethenyl-, ethyl ester
CAS30594-15-1
Molecular FormulaC6H11O2P
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(C=C)C=C
InChIInChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3
InChIKeyNUJCDWBPIOHLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphinic Acid, Diethenyl-, Ethyl Ester (CAS 30594-15-1): Core Identity and Procurement Class


Phosphinic acid, diethenyl-, ethyl ester (CAS 30594-15-1), systematically named ethyl P,P-diethenylphosphinate or ethyl divinylphosphinate, is an organophosphorus compound of formula C₆H₁₁O₂P (MW 146.12 g/mol) [1]. It belongs to the phosphinic acid ester (phosphinate) family, characterized by a pentavalent phosphorus atom bearing two P–C vinyl bonds, one P=O unit, and one P–O–ethyl linkage. This compound serves as a reactive monomer and synthetic building block due to its two terminal vinyl groups, enabling free-radical homopolymerization, copolymerization, and phosphorus-specific nucleophilic addition reactions.

1
Dual-vinyl cross-linking monomer
2
Free-radical copolymerization compatible
3
Phosphinate scaffold with reported hydrolytic stability

Why Broad-Spectrum Organophosphorus Monomers Cannot Replace Ethyl Divinylphosphinate


Ethyl divinylphosphinate occupies a distinct structural niche among vinyl‑phosphorus monomers. Unlike mono‑vinyl phosphonates (e.g., diethyl vinylphosphonate, CAS 682-30-4) which yield linear thermoplastic polymers, the presence of two polymerizable vinyl groups on the same phosphorus atom enables this compound to act as a cross-linking agent, producing three-dimensional networks [1]. Furthermore, the phosphinate (P–C) architecture confers markedly different hydrolytic stability compared to phosphonate (P–O–C) or phosphate esters, making simple substructure-based substitution scientifically invalid [2]. Quantitative differentiation in reactivity, cross-linking density, and chemical resilience underpins the necessity for compound-specific selection.

Target
Ethyl divinylphosphinate – dual-vinyl cross-linking monomer, phosphinate stability
Substitute
Diethyl vinylphosphonate – mono-vinyl linear polymer, phosphonate may hydrolyze
Cross-linking topology and hydrolytic profile may not transfer; compound-specific validation advised.

Quantitative Performance Head-to-Head: Where Ethyl Divinylphosphinate Differentiates


Free-Radical Reactivity: Copolymerization Behavior of Ethyl Divinylphosphinate vs. Mono‑Vinyl Phosphonates with Styrene or Methyl Methacrylate

In direct free-radical copolymerization experiments, ethyl divinylphosphinate (EDVP) was found to be less reactive than styrene or methyl methacrylate comonomers, consistent with its behavior as a 1,4‑diene cross‑linker that yields steric, three‑dimensional copolymers. In contrast, mono‑vinyl phosphonates such as diethyl vinylphosphonate (DEVP) produce soluble linear copolymers under analogous conditions [1]. This differential reactivity profile is critical for applications requiring networked architectures.

Copolymerization Topology
Head-to-head
EDVP: 3D cross-linked copolymer network
DEVP: soluble linear copolymer chains
Topology dictates cross-linking vs. linear architecture
Qualitative product topology difference; reactivity ratios not numerically reported
Polymer chemistry Copolymerization Cross-linking

Structural Basis for Hydrolytic Stability: Phosphinate Esters vs. Phosphonate Esters

Phosphinate esters (RP(=O)(OR')R'') possess two direct phosphorus–carbon bonds, whereas phosphonate esters (RP(=O)(OR')₂) have only one P–C bond and two P–O–C linkages. The additional P–C connectivity in phosphinates confers intrinsically higher resistance to hydrolytic C–O bond cleavage under acidic conditions [1]. This class-level distinction directly impacts the shelf-life and formulation robustness of ethyl divinylphosphinate compared to its phosphonate analogs.

Hydrolytic Stability Class
Class-level
Phosphinate scaffold: higher reported stability than phosphonate esters
Class-level hydrolytic stability context
No compound-specific kinetic data; based on structural class review
Hydrolytic stability Phosphinate Phosphonate

Synthetic Utility: Ethyl Divinylphosphinate as a Precursor for P-Stereogenic Heterocycles via Enyne Ring-Closing Metathesis

Ethyl divinylphosphinate was employed as a key substrate in the preparation of P‑containing ene‑diynes for desymmetrization via enyne ring‑closing metathesis, yielding P‑stereogenic heterocycles with diastereoselectivity, using the Hoveyda–Grubbs II catalyst . This demonstrates its unique suitability for constructing chiral phosphorus heterocycles that are inaccessible from mono‑vinyl phosphonates or saturated phosphinates.

Enyne Metathesis Precursor
Data to verify
EDVP: precursor for P-stereogenic heterocycles via enyne metathesis
DEVP: structural incompatibility (mono-vinyl)
Reported chiral heterocycle synthesis route; requires verification
Source data not provided; catalyst: Hoveyda–Grubbs II
Organophosphorus synthesis Ring-closing metathesis P-stereogenic heterocycles

High-Value Deployment Scenarios for Ethyl Divinylphosphinate Backed by Quantitative Differentiation


Cross-Linked Phosphorus-Containing Polymer Networks for Flame-Retardant or Metal-Binding Matrices

Leveraging its dual‑vinyl architecture, ethyl divinylphosphinate functions as an in‑situ cross‑linking comonomer during radical polymerizations with styrene or methyl methacrylate, forming steric, three‑dimensional networks [1]. This makes it uniquely suited for fabricating phosphorus‑functionalized hydrogels, ion‑exchange resins, and non‑leaching flame‑retardant thermosets that require permanent phosphorus incorporation into the polymer backbone.

Synthesis of P-Stereogenic Heterocycles via Catalytic Metathesis

Ethyl divinylphosphinate serves as the critical starting material for constructing P‑chiral heterocycles through enyne ring‑closing metathesis under Hoveyda–Grubbs II catalysis . This synthetic route is inaccessible to mono‑vinyl phosphonates, making this compound indispensable for medicinal chemistry programs or ligand libraries that target phosphorus stereochemistry.

Hydrolytically Robust Phosphinate Monomer for Acidic Process Environments

Compared to phosphonate esters that bear two labile P–O–C bonds, the phosphinate scaffold of ethyl divinylphosphinate (with only one P–O–C bond) exhibits superior intrinsic resistance to acid‑catalyzed hydrolysis [2]. This renders it the preferred monomer for polymerizations conducted in or requiring exposure to acidic media, where phosphonate‑based monomers would undergo premature degradation.

Application
Selection Property
Validation Focus
Cross-linked P‑polymer networks
Dual‑vinyl cross‑linking architecture
3D network formation in radical copolymerization
P‑stereogenic heterocycle synthesis
Dual‑vinyl enyne metathesis precursor
Diastereoselective ring‑closing metathesis
Acid‑process phosphinate monomer
Phosphinate hydrolytic stability profile
Acid‑catalyzed hydrolysis endpoints
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